2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid
Overview
Description
[4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl]acetic acid is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by a tetrahydropyran ring substituted with a methoxycarbonyl group and an acetic acid moiety. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with malononitrile and a 1,3-dicarbonyl compound in the presence of a catalyst. This multicomponent reaction (MCR) approach is efficient and provides high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as transition metals or organocatalysts are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
Its structural features make it a valuable tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar reactivity and applications.
Pyrone derivatives: Pyrones are structurally related and have comparable chemical properties and uses.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
What sets 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid apart is its specific substitution pattern, which imparts unique reactivity and biological properties. Its methoxycarbonyl and acetic acid groups provide distinct functional handles for further chemical modifications and applications .
Properties
Molecular Formula |
C9H14O5 |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
2-(4-methoxycarbonyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H14O5/c1-13-8(12)9(6-7(10)11)2-4-14-5-3-9/h2-6H2,1H3,(H,10,11) |
InChI Key |
UCHQXJWIIPEFFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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